molecular formula C7H9N3O B1282093 5-(Aminomethyl)pyridine-2-carboxamide CAS No. 182292-13-3

5-(Aminomethyl)pyridine-2-carboxamide

Cat. No.: B1282093
CAS No.: 182292-13-3
M. Wt: 151.17 g/mol
InChI Key: BQWIQQOYKOABHX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyridine-2-carboxamide typically involves the reaction of 2-cyanopyridine with formaldehyde and ammonia. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields. The reaction can be represented as follows:

2-Cyanopyridine+Formaldehyde+AmmoniaThis compound\text{2-Cyanopyridine} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} 2-Cyanopyridine+Formaldehyde+Ammonia→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yields. The use of catalysts, such as metal oxides, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    5-(Aminomethyl)pyridine-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.

    5-(Aminomethyl)pyridine-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.

Uniqueness

5-(Aminomethyl)pyridine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a carboxamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-(aminomethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-3-5-1-2-6(7(9)11)10-4-5/h1-2,4H,3,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWIQQOYKOABHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514534
Record name 5-(Aminomethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182292-13-3
Record name 5-(Aminomethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)pyridine-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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